molecular formula C21H28N4O B5568131 N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide

N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide

Cat. No.: B5568131
M. Wt: 352.5 g/mol
InChI Key: GECUSUNHDURTHO-RBUKOAKNSA-N
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Description

N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C21H28N4O and its molecular weight is 352.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.22631153 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldehyde Oxidase Mediated Metabolism

One study delved into the systemic structure modifications of imidazo[1,2-a]pyrimidine to mitigate metabolism mediated by aldehyde oxidase (AO), a challenge observed in a full antagonist of the androgen receptor demonstrating significant in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). The research outlined strategies to reduce AO metabolism, essential for enhancing the stability and efficacy of therapeutic agents (Linton et al., 2011).

Antiulcer Agents

Another segment of research has focused on synthesizing new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. Although none of the compounds displayed significant antisecretory activity, several demonstrated good cytoprotective properties, indicating a potential path for developing new therapeutic agents for ulcer treatment (Starrett et al., 1989).

DNA Recognition and Gene Expression

Research into DNA recognition has revealed that N-methyl imidazole (Im) and N-methyl pyrrole (Py)-containing polyamides, capable of forming stacked dimers, can be programmed to target specific DNA sequences. This capability suggests potential applications in controlling gene expression and treating diseases, including cancer, by targeting the minor groove of DNA and modulating gene expression at specific sites (Chavda et al., 2010).

Cellular Permeability of DNA-binding Compounds

Investigations into the cellular permeability of pyrrole-imidazole (Py-Im) polyamides have elucidated the effects of size and linker modifications on their ability to enter cells. This research is critical for the development of these compounds as molecular probes or therapeutic agents, offering insights into enhancing their effectiveness by improving cellular uptake and distribution (Liu & Kodadek, 2009).

Antimycobacterial Activity

The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides bearing different linkers based on the structure of previously discovered compounds have demonstrated considerable activity against drug-sensitive/resistant strains of Mycobacterium tuberculosis. This line of research signifies a promising direction for developing new antimycobacterial agents, crucial for combating tuberculosis and related diseases (Lv et al., 2017).

Safety and Hazards

Imidazole derivatives are used in a variety of applications, including as pharmaceuticals, so their safety and hazards can vary widely depending on their specific structures .

Properties

IUPAC Name

N-[(3S,4R)-1-[(1-ethylimidazol-2-yl)methyl]-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O/c1-3-25-11-10-22-20(25)14-24-12-18(16-6-4-15(2)5-7-16)19(13-24)23-21(26)17-8-9-17/h4-7,10-11,17-19H,3,8-9,12-14H2,1-2H3,(H,23,26)/t18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECUSUNHDURTHO-RBUKOAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CN2CC(C(C2)NC(=O)C3CC3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=CN=C1CN2C[C@H]([C@@H](C2)NC(=O)C3CC3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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